2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide
Description
2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide (CAS 1181447-45-9) is a substituted acetamide derivative featuring a furan-2-ylmethyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C11H18N2O2, with a molecular weight of 210.27 g/mol. The compound is primarily utilized in chemical research, particularly in structural studies and synthetic chemistry, as evidenced by its inclusion in analytical service catalogs (e.g., NMR, HPLC, LC-MS) offered by suppliers like Amadis Chemical .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)12(10(13)6-11)7-9-4-3-5-14-9/h3-5,8H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJSBXSGGYSJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CO1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide typically involves the reaction of furan-2-ylmethylamine with isopropyl acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide exhibits significant antimicrobial properties. Its structure allows it to interact with biological targets effectively, potentially inhibiting the growth of various pathogens. Preliminary studies suggest that modifications to the compound could enhance its efficacy against specific bacterial strains, making it a candidate for further pharmacological investigation.
Cancer Treatment
The compound has been examined for its potential anti-cancer properties. A study focusing on structural modifications similar to those found in this compound revealed promising cytotoxic effects against liver cancer cell lines (Hep-G2). The synthesized derivatives demonstrated varying levels of cytotoxicity, suggesting that similar compounds may exhibit therapeutic potential against different cancer types .
Inhibitors of Enzymatic Activity
Recent investigations have identified compounds related to this compound as inhibitors of key enzymes involved in inflammatory processes. For instance, compounds with similar furan structures have shown effectiveness in inhibiting lipoxygenase, an enzyme implicated in various inflammatory diseases. This suggests that the compound could be explored further for its anti-inflammatory properties .
Agricultural Applications
Pesticidal Properties
There is potential for this compound to be used as a pesticide or herbicide. Its structural characteristics may allow it to disrupt specific biological pathways in pests or weeds, leading to their control. Ongoing research is required to assess its effectiveness and safety in agricultural settings.
Fungicidal Activity
The compound may also exhibit fungicidal properties, making it suitable for use in agricultural fungicides. Similar compounds have been reported to inhibit the growth of pathogenic fungi, which could be beneficial for protecting crops from fungal infections .
Material Science Applications
Polymer Chemistry
In material science, derivatives of this compound can be utilized as intermediates in the synthesis of polymers with enhanced properties. The incorporation of furan rings into polymer backbones has been shown to improve thermal stability and mechanical strength, indicating potential applications in the development of advanced materials .
Comparative Analysis of Related Compounds
To better understand the unique properties and potential applications of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains an amino group | Potentially different biological activity due to amino substitution |
| 2-Chloro-N-furan-2-ylmethyl-N-isopropyl-acetamide | Contains a chloro group | Exhibits notable antimicrobial activity; potential for enzyme inhibition |
| N-(furan-2-ylmethyl)-N-methylacetamide | Lacks chloro group | Increased stability but possibly reduced activity against certain targets |
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted the antimicrobial effects of similar furan-containing compounds against various bacterial strains, suggesting that modifications could lead to more potent derivatives.
- Cytotoxicity Research : Research involving indole-triazole hybrids demonstrated significant cytotoxicity against Hep-G2 cells, providing a framework for exploring furan-based compounds like this compound in cancer therapy .
- Enzyme Inhibition : Investigations into lipoxygenase inhibitors revealed that compounds with furan moieties exhibited strong inhibitory effects, indicating the therapeutic potential of furan-containing structures in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide with structurally related acetamide derivatives, focusing on substituents and key properties:
Key Observations:
- Substituent Effects: The presence of isopropyl and furan-2-ylmethyl groups in the target compound enhances steric bulk compared to simpler analogs like N-(furan-2-ylmethyl)-2-(methylamino)acetamide (CAS 793679-00-2), which has a smaller methylamino group .
- Solubility : Hydrochloride salts (e.g., CAS 1181458-84-3) exhibit higher polarity and solubility in aqueous media compared to free bases .
Comparison with Chloroacetamide Pesticides
- Structural Divergence: The chloro and aromatic substituents in these agrochemicals confer herbicidal activity, unlike the furan and amino groups in the target compound, which are more suited for pharmaceutical research .
Biological Activity
2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes a furan ring and an isopropyl group attached to an acetamide moiety. Its structure contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the furan ring enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting a selective antimicrobial action.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples compared to control groups. This suggests that it may attenuate inflammatory responses effectively.
Case Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay conducted on melanoma cell lines revealed that this compound induced cell death at concentrations as low as 5 µM. The mechanism appears to be associated with the activation of caspase pathways.
Research Findings Summary
Recent literature highlights the following key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition against specific enzymes involved in inflammation and cancer progression.
- Structure-Activity Relationship (SAR) : Variations in substituents on the furan ring significantly affect biological activity, underscoring the importance of structural modifications for enhancing efficacy.
- Potential for Drug Development : Due to its promising bioactivity profile, this compound is considered a candidate for further development into therapeutic agents targeting inflammation and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-Amino-N-furan-2-ylmethyl-N-isopropyl-acetamide?
- Methodology : The synthesis typically involves coupling reactions between furan-2-ylmethylamine and isopropylamine derivatives with appropriate acetamide precursors. A common approach includes:
Stepwise alkylation : Reacting 2-aminoacetamide with furan-2-ylmethyl bromide and isopropyl bromide under basic conditions (e.g., KCO in DMF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity .
Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For example, the furan ring protons appear as distinct aromatic signals in the 6.5–7.5 ppm range in 1H NMR .
Q. How should researchers assess the stability and storage conditions of this compound?
- Stability Protocol :
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation. Stability studies indicate ≥5-year integrity under these conditions .
- Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to track degradation products. A retention time shift or new peaks indicate instability .
Q. What analytical techniques are essential for confirming the purity of this compound?
- Primary Methods :
- LC-MS : Detects impurities at ppm levels using electrospray ionization (ESI) in positive ion mode.
- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .
- Supplementary Techniques :
- FT-IR : Verifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can structural modifications of this compound optimize its pharmacological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., –Cl, –CF) on the furan ring enhances metabolic stability. For example, chloro-substituted analogs show improved plasma half-life in rodent models .
- Stereochemistry : Chiral separation (via chiral HPLC) and testing enantiomers can reveal activity disparities. R-enantiomers of related acetamides exhibit 10-fold higher receptor affinity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, guiding rational design .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Root Causes :
- Purity Variability : Impurities (e.g., unreacted amines) may skew bioassay results. Cross-validate studies using LC-MS-certified batches .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times can alter IC values. Standardize protocols using OECD guidelines.
- Resolution Workflow :
Replicate experiments with independently synthesized batches.
Compare dose-response curves across multiple assays (e.g., fluorescence-based vs. radioligand binding) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- In Vitro Approaches :
- Receptor Profiling : Radiolabeled ligand competition assays (e.g., H-labeled analogs) quantify binding affinity to GPCRs or kinases .
- Metabolic Pathways : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- In Vivo Models :
- Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis of bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
